2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
The compound 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been found to have a high affinity for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also significant targets for new central nervous system drug discovery .
Mode of Action
This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s activity, which can then influence various physiological processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with alpha1-adrenergic receptors. These receptors are involved in numerous physiological processes, including the regulation of blood pressure and heart rate, and the contraction of smooth muscles . .
Pharmacokinetics
In silico docking and molecular dynamics simulations, along with adme calculations, have identified this compound as a promising lead compound
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions using appropriate piperazine derivatives.
Methoxyacetylation: The methoxyacetyl group can be introduced via acylation reactions using methoxyacetyl chloride or anhydride.
Thioacetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the thiadiazole ring or the methoxyacetyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-((5-(4-(2-Methoxyacetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide: A similar compound with slight variations in the functional groups.
Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents on the thiadiazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[[5-[4-(2-methoxyacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3S2/c1-19-6-9(18)15-2-4-16(5-3-15)10-13-14-11(21-10)20-7-8(12)17/h2-7H2,1H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBHCLBBLGYIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C2=NN=C(S2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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